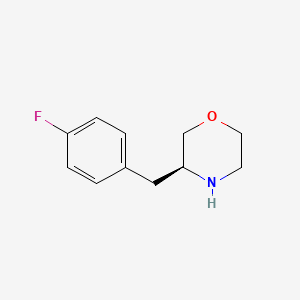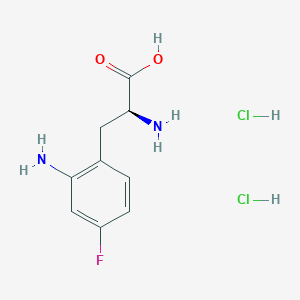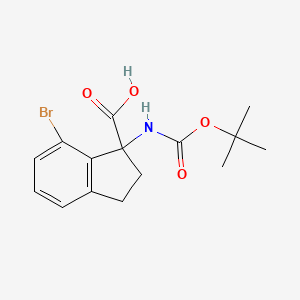
3-(Bromomethyl)-3-methylazetidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-methylazetidinehydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylazetidinehydrochloride typically involves the bromination of 3-methylazetidine. One common method includes the reaction of 3-methylazetidine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger quantities of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methylazetidinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-methylazetidine.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include azetidine derivatives with various functional groups.
Reduction: The major product is 3-methylazetidine.
Oxidation: Products depend on the specific oxidizing agent used and can include azetidine ketones or carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-3-methylazetidinehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methylazetidinehydrochloride involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids. This reactivity is exploited in medicinal chemistry to design compounds that can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-3-methylpyridine: Another bromomethyl-containing compound used in pharmaceutical synthesis.
3-(Bromomethyl)indole: Used in the synthesis of indole derivatives with biological activity.
3-(Bromomethyl)thiophene: Utilized in the development of thiophene-based materials.
Uniqueness
3-(Bromomethyl)-3-methylazetidinehydrochloride is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. The four-membered ring is strained, making it more reactive compared to larger ring systems. This reactivity is advantageous in synthetic chemistry, allowing for the creation of complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C5H11BrClN |
|---|---|
Molecular Weight |
200.50 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methylazetidine;hydrochloride |
InChI |
InChI=1S/C5H10BrN.ClH/c1-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H |
InChI Key |
DIDOFZCHIBXALB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)

![3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)

![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)

![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)







